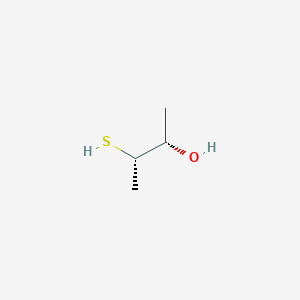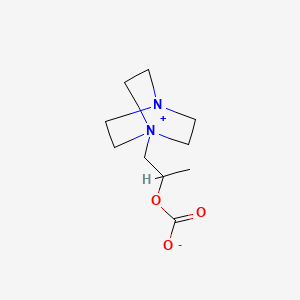
4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(2-(carboxyoxy)propyl)-, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(2-(carboxyoxy)propyl)-, inner salt is a quaternary ammonium compound with a bicyclic structure. This compound is known for its unique chemical properties and has been studied for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(2-(carboxyoxy)propyl)-, inner salt typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with appropriate alkylating agents. One common method involves the reaction of DABCO with 2-bromo-1-propanol in the presence of a base to form the corresponding quaternary ammonium salt. The reaction is typically carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(2-(carboxyoxy)propyl)-, inner salt can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Sodium periodate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or other nucleophiles in polar solvents
Major Products Formed
Oxidation: Carbonyl compounds and β-keto sulfoxides.
Reduction: Amine derivatives.
Substitution: Various quaternary ammonium derivatives
Scientific Research Applications
4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(2-(carboxyoxy)propyl)-, inner salt has been studied for its applications in various fields:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties and as a component in drug delivery systems.
Medicine: Explored for its use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of surfactants and as a phase transfer catalyst in industrial processes
Mechanism of Action
The mechanism of action of 4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(2-(carboxyoxy)propyl)-, inner salt involves its interaction with molecular targets through its quaternary ammonium center. This interaction can lead to the disruption of microbial cell membranes, making it effective as an antimicrobial agent. Additionally, its ability to form stable complexes with various substrates makes it useful in catalysis and drug delivery .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane periodate: Known for its use as a mild oxidant in organic synthesis.
1-Decyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate: Used as an oxidizing agent for alcohols.
1-Hexadecyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide: Studied for its aggregation and adsorption properties.
Uniqueness
4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(2-(carboxyoxy)propyl)-, inner salt is unique due to its specific structure and the presence of a carboxyoxypropyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with substrates or biological targets .
Properties
CAS No. |
127667-47-4 |
|---|---|
Molecular Formula |
C10H18N2O3 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)propan-2-yl carbonate |
InChI |
InChI=1S/C10H18N2O3/c1-9(15-10(13)14)8-12-5-2-11(3-6-12)4-7-12/h9H,2-8H2,1H3 |
InChI Key |
KSECOPCSNTUUJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[N+]12CCN(CC1)CC2)OC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


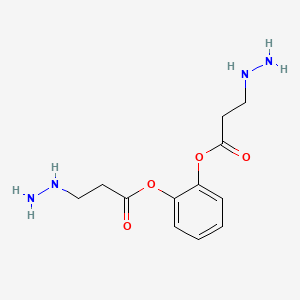
![2-O-[(1S)-1,4-dihydroxybutyl] 1-O-tridecyl benzene-1,2-dicarboxylate](/img/structure/B15179168.png)
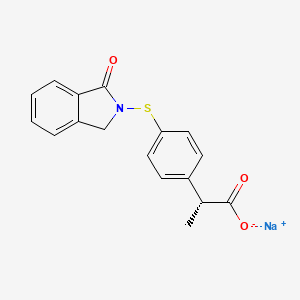
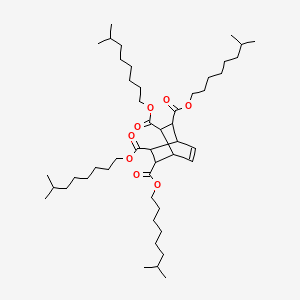


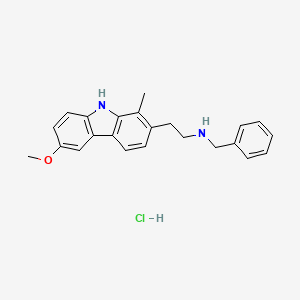
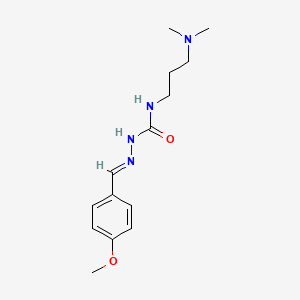
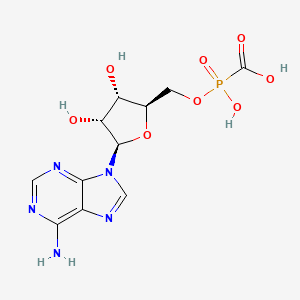
![Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]](/img/structure/B15179221.png)
![4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-M-toluidine](/img/structure/B15179222.png)
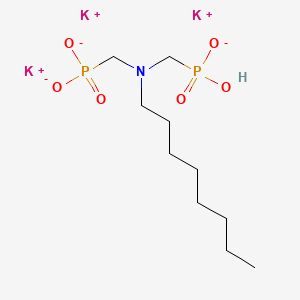
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)
